Gibberellin A1 methyl ester

描述

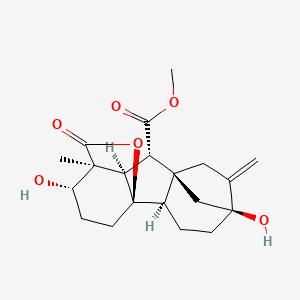

Structure

3D Structure

属性

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h11-14,21,24H,1,4-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIXAJDQAXXFTE-QDEMZEMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Research Significance of Gibberellin A1 Methyl Ester

Early Chemical Characterization and Structural Elucidation of Gibberellins (B7789140) via Methyl Ester Derivatives

The initial journey into the chemical nature of gibberellins was fraught with difficulties in separating and purifying these compounds from fungal cultures and plant extracts. In the 1950s, a pivotal breakthrough was achieved by chemists at the University of Tokyo. They discovered that the substance known as "gibberellin A," derived from the fungus Gibberella fujikuroi, was not a single compound but a mixture. nih.govphytohormones.info Their strategic approach involved converting the mixture of acidic gibberellins into their corresponding methyl esters. This derivatization was key because the resulting esters were more stable, more volatile, and had different chromatographic properties than the parent acids, which facilitated their separation. nih.govphytohormones.info

Through this method, they successfully isolated three distinct compounds as their methyl esters, which were named gibberellin A₁, gibberellin A₂, and gibberellin A₃. nih.govphytohormones.info This act of naming the compounds based on the order of their isolation after esterification established the nomenclature system that would be adopted for all subsequently discovered gibberellins. nih.govoup.com

The use of methyl esters was fundamental in determining the chemical structures. For instance, the structure of Gibberellin A1 (GA₁) was confirmed through chemical modifications of its methyl ester derivative. Controlled reduction of gibberellic acid (GA₃) as its methyl ester was used to produce gibberellin A1 methyl ester. acs.org Further structural analysis involved techniques like ozonolysis of the this compound, which helped identify specific functional groups. acs.org Moreover, early nuclear magnetic resonance (NMR) spectra of compounds including this compound provided critical data on the arrangement of atoms, helping to piece together the complex tetracyclic diterpenoid structure characteristic of the gibberellin family. acs.org

Influence of Methyl Ester Formation in the Isolation and Identification of Diverse Gibberellin Classes

The formation of methyl esters proved to be a powerful tool for isolating and identifying the growing family of gibberellins from both fungal and plant sources. The conversion of the carboxylic acid group to a methyl ester reduces the polarity of the molecule, making it more amenable to separation by techniques like column chromatography. Early researchers utilized this principle effectively. For example, in 1957, gibberellin A4 was isolated from fungal culture filtrates by first converting the extract to methyl esters and then separating the gibberellin A4 methyl ester using chromatography on an alumina (B75360) column with a benzene-ethyl acetate (B1210297) solvent system. phytohormones.infotandfonline.com

This derivatization strategy was not limited to the first few gibberellins. As research expanded to higher plants, where gibberellins are present in much smaller quantities, the ability to cleanly separate them was paramount. The first gibberellin definitively identified from a higher plant was Gibberellin A1, isolated from runner bean seeds (Phaseolus coccineus), a discovery that confirmed gibberellins were endogenous plant hormones. nih.govoup.com The methodologies developed with fungal gibberellins, including the use of methyl esters, paved the way for this and subsequent isolations of novel gibberellins from various plant tissues. oup.com

| Gibberellin | Source of First Isolation | Molecular Formula (Free Acid) | Molecular Formula (Methyl Ester) |

|---|---|---|---|

| Gibberellin A1 (GA₁) | Gibberella fujikuroi | C₁₉H₂₄O₆ axios-research.com | C₂₀H₂₆O₆ axios-research.com |

| Gibberellin A2 (GA₂) | Gibberella fujikuroi | C₁₉H₂₆O₆ acs.org | C₂₀H₂₈O₆ |

| Gibberellin A3 (GA₃) | Gibberella fujikuroi | C₁₉H₂₂O₆ axios-research.com | C₂₀H₂₄O₆ |

| Gibberellin A4 (GA₄) | Gibberella fujikuroi | C₁₉H₂₄O₅ tandfonline.com | C₂₀H₂₆O₅ tandfonline.com |

Evolution of Methodological Approaches Involving Gibberellin Methyl Esters in Phytohormone Research

The role of gibberellin methyl esters in phytohormone research has evolved alongside analytical technology. While early methods relied on crystallization and column chromatography of the methyl esters, the advent of more sophisticated techniques saw the continued, and even expanded, use of this derivatization. tandfonline.com

The development of gas chromatography (GC) and combined gas chromatography-mass spectrometry (GC-MS) revolutionized the analysis of gibberellins. However, due to their low volatility and thermal instability, gibberellins cannot be analyzed directly by GC. nih.govjmb.or.kr Consequently, a derivatization step remained essential. The standard procedure became the conversion of the free acid gibberellins into their methyl esters, typically using diazomethane (B1218177). jmb.or.kr This was often followed by a second derivatization step, the silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov This two-step process yields gibberellin methyl ester-trimethylsilyl ethers, which are sufficiently volatile and stable for GC-MS analysis. nih.gov

This modern approach allows for the separation, identification, and quantification of minute amounts of different gibberellins in a single sample extract. The mass spectrometer fragments the derivatized molecules in a predictable way, creating a unique "fingerprint" that allows for definitive identification by comparison to libraries of known spectra. nih.gov The use of deuterated gibberellins as internal standards, which are also converted to their methyl ester-TMS ether derivatives, enables precise quantification. jmb.or.kr Thus, from the early days of bulk separation on alumina columns to modern ultra-sensitive GC-MS analysis, the conversion to methyl esters has remained a cornerstone of gibberellin research methodology.

| Era | Primary Technique | Role of Methyl Ester Formation | Example |

|---|---|---|---|

| Early (1950s-1960s) | Column Chromatography, Thin-Layer Chromatography (TLC) | Reduces polarity, enabling separation of different gibberellins and facilitating crystallization. tandfonline.com | Separation of GA₄ methyl ester on an alumina column. tandfonline.com |

| Modern (1970s-Present) | Gas Chromatography-Mass Spectrometry (GC-MS) | Increases volatility, making the molecule suitable for gas-phase analysis. It is the first step in a two-step derivatization process (followed by silylation). nih.govjmb.or.kr | Identification and quantification of GAs as their methyl ester-trimethylsilyl ether derivatives from plant root extracts. jmb.or.kr |

Advanced Analytical Methodologies for Gibberellin A1 Methyl Ester Characterization and Quantification

Chromatographic Separation Techniques for Methylated Gibberellins (B7789140)

The separation of Gibberellin A1 methyl ester from other related gibberellins and matrix components is a critical step in its analysis. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation prior to detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Methyl Esters

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and frequently used method for the analysis of gibberellins. nih.govspringernature.com Due to the low volatility of gibberellins, a derivatization step is necessary. oup.com For Gibberellin A1, this typically involves methylation of the carboxylic acid group to form the methyl ester, followed by trimethylsilylation of the hydroxyl groups to create a more volatile and thermally stable compound, this compound trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov

The identification of the compound is achieved through a combination of its retention time in the GC column and its mass spectrum. nih.gov The Kovats Retention Index (KRI) is a standardized measure of retention time that aids in identification across different systems. tandfonline.comresearchgate.net For this compound TMS ether, a retention index of 2659 has been reported. phytohormones.info

Quantification is often performed using selected ion monitoring (GC-SIM), where the mass spectrometer is set to detect specific characteristic ions of the target molecule, increasing sensitivity and reducing interference from co-eluting compounds. tandfonline.com The use of stable isotope-labeled internal standards, such as deuterium-labeled Gibberellin A1, is essential for accurate quantification, as it corrects for sample loss during extraction and derivatization. tandfonline.comslu.se

| Parameter | Value | Source(s) |

| Derivative | Methyl ester trimethylsilyl ether | phytohormones.info, agrikaido.com, nih.gov |

| Molecular Weight | 506.2508 | phytohormones.info, agrikaido.com |

| Kovats Retention Index (KRI) | 2659 | phytohormones.info |

| Quantification Method | Gas Chromatography-Selected Ion Monitoring (GC-SIM) | tandfonline.com |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS, LC-QTOF/MS)

High-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry (LC-MS/MS) or quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) has become an indispensable tool for gibberellin analysis. nih.govresearchgate.net This approach often allows for the analysis of gibberellins as free acids without derivatization, although analysis of the methyl ester is also feasible. researchgate.net

Separation is typically achieved on a reversed-phase C18 column. chromatographyonline.comchrom-china.comnih.gov A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization efficiency, is common. chrom-china.comnih.govsielc.com For instance, one method utilizes a gradient of 0.05% formic acid in water and acetonitrile. chrom-china.com

Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source, provides high sensitivity and selectivity. researchgate.netchrom-china.com Analysis is often performed in negative ion mode for free acids or positive ion mode for certain derivatives. chrom-china.com For quantification, the multiple reaction monitoring (MRM) mode is employed in LC-MS/MS, where a specific precursor ion is selected and fragmented, and one or more resulting product ions are monitored. researchgate.netchrom-china.com This technique provides excellent specificity and low limits of detection. researchgate.net LC-QTOF/MS provides high-resolution mass data, enabling the confident identification of compounds like Gibberellin A1 in complex samples, such as impurities in commercial gibberellic acid batches. nih.govnih.govacs.org

| Parameter | Description | Source(s) |

| Chromatography | Reversed-Phase HPLC/UPLC | researchgate.net, chrom-china.com |

| Column | C18 | chromatographyonline.com, chrom-china.com, nih.gov |

| Mobile Phase | Acetonitrile/Water with formic acid | sielc.com, chrom-china.com |

| Ionization | Electrospray Ionization (ESI) | researchgate.net, chrom-china.com |

| Detection | MS/MS (MRM), QTOF/MS | nih.gov, researchgate.net, chrom-china.com |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) offers a high-efficiency separation alternative for gibberellins. researchgate.net CE coupled with mass spectrometry (CE-MS) has been successfully used for the simultaneous separation and quantification of multiple gibberellins, including Gibberellin A1. nih.gov

In one application, baseline separation of 11 gibberellins was achieved within 25 minutes using a cationic polymer-coated capillary to reverse the electroosmotic flow. researchgate.netnih.gov The separation was performed using a 70 mM ammonium (B1175870) formate/formic acid buffer (pH 3.8) with a separation voltage of -25 kV. researchgate.netnih.gov The identity of Gibberellin A1 was unequivocally confirmed using CE-tandem mass spectrometry (CE-MS/MS) operating in the MRM mode. nih.gov While not specific to the methyl ester, this demonstrates the applicability of CE for the analysis of the parent compound, which is directly related to its esterified form. Other CE methods have used different buffer systems, such as a borate (B1201080) buffer (pH 9.3), for the separation of related plant hormones. scielo.org.pe

Spectroscopic Confirmation of this compound Structure

While chromatography provides separation and initial identification, spectroscopic methods are required for the definitive confirmation of the molecular structure of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of organic molecules. It has been applied to confirm the structure and stereochemistry of Gibberellin A1 and its derivatives. nih.govrsc.org

In studies re-examining the stereochemistry of deuterated this compound, both ¹H and ¹³C NMR were utilized. rsc.org The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For example, in a study of a related isomer, the 5-H and 6-H protons of this compound were reported as two doublets at δ 3.21 and 2.69 ppm, respectively, with a coupling constant (J) of 12 Hz, and the methoxy (B1213986) group protons resonated at δ 3.71 ppm. csic.es Such detailed spectral data, including chemical shifts and coupling constants, are essential for confirming the connectivity and spatial arrangement of atoms within the molecule.

Mass Spectrometry Fragmentation Patterns for Methylated Gibberellins

Mass spectrometry, particularly when coupled with GC or LC, not only aids in quantification but is also a key tool for structural confirmation through the analysis of fragmentation patterns. researchgate.net The electron ionization (EI) mass spectrum of derivatized this compound exhibits a characteristic set of fragment ions.

For the methyl ester (GA1-Me), the mass spectrum shows a molecular ion (M+) at m/z 362. tandfonline.com Characteristic fragments are observed at m/z 344 (loss of H₂O), m/z 330 (loss of CH₃OH), and a base peak at m/z 330. tandfonline.com

For the more commonly analyzed this compound TMS ether, the molecular ion (M+) is observed at m/z 506. phytohormones.infoagrikaido.com The mass spectrum is characterized by a base peak at m/z 506 and other significant ions that result from predictable cleavages of the TMS groups and the gibberellin skeleton. phytohormones.info These fragmentation patterns serve as a molecular fingerprint, allowing for confident identification when compared against spectral libraries or authentic standards. researchgate.netresearchgate.net

| Derivative | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (relative intensity %) | Source(s) |

| This compound | 362 (23%) | 344 (13%), 330 (100%) | tandfonline.com |

| This compound TMS ether | 506 | Base peak = 506 | phytohormones.info, agrikaido.com |

X-Ray Crystallographic Studies of Methylated Gibberellin Analogs

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of molecules, and its application to methylated gibberellin analogs has provided unambiguous structural confirmation. These studies are fundamental for understanding structure-activity relationships.

Research has successfully determined the molecular and crystal structure of various methylated gibberellin analogs. For instance, the structure of 19,10-thio-3-epithis compound was unequivocally confirmed by X-ray analysis, providing crucial insights into the stereochemistry of synthetic analogs. rsc.org Similarly, the structures of key intermediates in the total synthesis of (−)-GA18 methyl ester were verified using X-ray crystallography, ensuring the correct stereochemical configuration during complex multi-step syntheses. nih.gov One of the earliest structural elucidations for this class of compounds was the X-ray crystal structure of gibberellic acid (GA3) as its di-p-bromobenzoate methyl ester, published in 1963. nih.gov More recently, crystallographic data for Gibberellin A5 methyl ester has re-confirmed the characteristic tetracyclic gibberellane core of these molecules. smolecule.com

These crystallographic studies provide precise bond angles, lengths, and conformational details, which are invaluable for computational modeling and for interpreting data from other analytical techniques.

Immunological Detection Methods for this compound

Immunological methods offer high sensitivity and specificity for the detection and quantification of gibberellins, including GA1 methyl ester, directly within complex biological matrices. These techniques rely on the specific binding between an antibody and its target antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) with Specific Antiserum

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunological technique used for the quantitative determination of gibberellins. antibodies.comnih.gov The method's efficacy hinges on the availability of specific antisera that can recognize the target molecule.

Researchers have successfully developed and utilized antisera with a high affinity for the methyl esters of biologically active gibberellins, including GA1. nih.gov For example, an anti-GA1-Me antibody was used in an immunoassay to analyze gibberellin content in extracts from rice anthers. tandfonline.com In studies on morning glory seeds, GAs were quantified by ELISA using an antiserum with high affinity for the methyl esters of GA₁, GA₃, GA₄, and GA₇, with GA₃ methyl ester serving as the calibration standard. nih.govscience.gov

The principle of these assays is typically competitive, where the GA1 methyl ester in a sample competes with a known amount of labeled or plate-bound gibberellin for a limited number of antibody binding sites. antibodies.com The signal generated is inversely proportional to the concentration of GA1 methyl ester in the sample. antibodies.com The development of these assays often involves immunizing rabbits with gibberellin-protein conjugates, such as those made by coupling the carboxyl group of a gibberellin to bovine serum albumin (BSA), to generate the required high-affinity antisera. researchgate.net

| Antiserum/Antibody | Target Specificity | Application Example | Reference(s) |

| Anti-GA1-Me-antiserum | High affinity for methyl esters of GA₁, GA₃, GA₄, GA₇ | Quantification of GAs in developing morning glory seeds | nih.govscience.gov |

| Anti-GA I-Me antibody | Specific for this compound | Immunoassay of extracts from rice anthers | tandfonline.com |

| Anti-GA₂₆-GEt-antibody | Specific for 2-O-β-D-glucosides of C₁₉-gibberellins | Validation by ELISA for GA-GEts in Pharbitis nil seeds | researchgate.net |

Immunohistochemical Localization of Methylated Gibberellins in Plant Tissues

Immunohistochemistry extends the use of specific antibodies to visualize the spatial distribution of gibberellins within plant tissues at a cellular level. This technique provides critical information on where these hormones are located, offering clues to their physiological function.

A notable application involves the use of an anti-GA₁-Me-antiserum to localize biologically active gibberellins (expected to be GA₁ and/or GA₃) in the developing seeds of morning glory. nih.govscience.gov The results of this staining showed that these gibberellins were specifically localized around the starch grains within the seed's integument, suggesting their involvement in starch digestion. nih.govscience.govresearchgate.net

To overcome challenges such as the potential for small molecules like gibberellins to drift during sample preparation, refined methods have been developed. One such method applied to rice anthers uses a 1,3-diisopropylcarbodiimide gas fixation technique on lyophilized tissue. tandfonline.com This process covalently links the carboxyl groups of gibberellins to proteins in the tissue, immobilizing them in their native location before sectioning and staining with an anti-GA I-Me antibody. tandfonline.com While immunology-based methods are powerful, their broader application can be limited by the availability of highly specific antibodies for the vast array of plant hormones. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a key step in the analysis of gibberellins by gas chromatography-based methods. Because gibberellins themselves are not sufficiently volatile, their functional groups—primarily carboxyl and hydroxyl groups—must be chemically modified to increase their volatility and improve their chromatographic and mass spectrometric properties. wur.nl

Methylation with Diazomethane (B1218177) for Carboxyl Group Derivatization

The conversion of the carboxylic acid group at C-7 to its methyl ester is a standard and crucial derivatization step for gibberellin analysis. Diazomethane (CH₂N₂) is a highly effective reagent for this purpose.

Diazomethane reacts almost instantaneously and cleanly with the carboxylic acid moiety of gibberellins to yield the corresponding methyl esters. wordpress.com This derivatization is routinely performed prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). oup.comtandfonline.com For instance, in the analysis of gibberellins from Eucalyptus tissues and apple seeds, extracts were methylated with an ethereal solution of diazomethane before subsequent analysis. oup.comscielo.org.mx This process is considered a robust method for preparing samples for GC-MS, as the resulting methyl esters are ideal derivatives that are easily characterized. wordpress.comresearchgate.net The procedure involves treating purified sample fractions with an excess of ethereal diazomethane, followed by evaporation to dryness, rendering the sample ready for either further derivatization or direct GC-MS analysis. wur.nl

Trimethylsilyl Ether Formation for GC Analysis

Following methylation of the carboxyl group, the hydroxyl groups on the gibberellin skeleton are typically derivatized to form trimethylsilyl (TMSi) ethers. This second step further increases the volatility and thermal stability of the molecule and often leads to more characteristic and interpretable mass spectra. wur.nl

The combined derivatization to form methyl ester trimethylsilyl ethers is a gold-standard procedure for the comprehensive GC-MS analysis of gibberellins. researchgate.netoup.com The silylation is commonly achieved using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). oup.comtandfonline.com Numerous studies have relied on this dual derivatization to identify and quantify gibberellins, including GA1, in a wide range of plant tissues. scielo.org.mxresearchgate.netnih.gov The identification of the resulting TMSi-methyl ester derivatives is confirmed by comparing their gas chromatography retention indices and their mass spectra with those of authentic standards or published data. scielo.org.mxresearchgate.net

| Derivatization Step | Reagent(s) | Functional Group Targeted | Purpose | Reference(s) |

| Methylation | Diazomethane (CH₂N₂) | Carboxyl (-COOH) | Increases volatility; prepares for GC analysis | wur.nlwordpress.comoup.com |

| Trimethylsilylation | BSTFA, MSTFA | Hydroxyl (-OH) | Further increases volatility; improves mass spectral characteristics | wur.nloup.comtandfonline.com |

Chemical Labeling for Improved Mass Spectrometry Sensitivity

The quantitative analysis of Gibberellin A1 (GA1) methyl ester and related gibberellins (GAs) by mass spectrometry (MS) often presents challenges due to their inherent chemical properties. GAs can exhibit low ionization efficiencies, particularly in the commonly used negative ion mode of electrospray ionization (ESI), leading to poor detection sensitivity. researchgate.net To overcome these limitations, chemical labeling, also known as derivatization, is a powerful and widely employed strategy. This approach modifies the target analyte's structure to introduce a chemical moiety that enhances its detectability, allowing for the quantification of ultra-trace levels of GAs from minimal sample amounts, such as sub-milligram quantities of plant tissue. researchgate.netcornell.edu

The primary goals of chemical labeling for MS analysis of gibberellins are:

To enhance ionization efficiency: By introducing a readily ionizable group, the number of charged analyte molecules entering the mass spectrometer increases, resulting in a stronger signal. researchgate.netacs.org

To improve detection sensitivity: Enhanced ionization directly leads to lower limits of detection (LOD) and limits of quantification (LOQ), enabling the measurement of low-abundance GAs. creative-proteomics.comnih.gov

To facilitate analysis in a preferred ionization mode: Acidic hormones like GAs are often analyzed in negative ion mode, which can be less sensitive than positive ion mode. Labeling can introduce a permanently positive charge, allowing for more sensitive analysis in positive ion mode. acs.orgnih.gov

To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, less volatile compounds containing hydroxyl and carboxyl groups must be derivatized to become volatile and thermally stable. researchgate.nettandfonline.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

A traditional and well-established method for GA analysis involves derivatization for GC-MS. This two-step process targets the functional groups on the gibberellin skeleton. First, the carboxylic acid group is converted to its methyl ester, a step already accomplished in this compound. The second step involves the silylation of hydroxyl groups.

A common procedure involves methylating the free acid GAs with ethereal diazomethane, followed by trimethylsilylation of the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). tandfonline.comtandfonline.com This process renders the molecule sufficiently volatile and thermally stable for separation on a GC column and subsequent detection by MS. researchgate.net

Chemical Labeling for Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern LC-MS/MS methods have become the standard for phytohormone analysis. While LC-MS can analyze many compounds without derivatization, labeling is frequently used to significantly boost sensitivity. researchgate.net These strategies often target the carboxyl group of free-acid GAs to introduce a moiety that is easily ionized in ESI-MS.

One effective technique is the use of reagents that introduce a positively charged group. For example, labeling the carboxyl group with 2-(dimethylamino)ethylamine (DMED) adds a tertiary amine that is readily protonated in the ESI source, substantially increasing the signal in positive ion mode. mdpi.comnih.gov A significant advancement in this area is the use of paired isotope-coded labels, such as light (DMED) and heavy (d4-DMED) reagents. mdpi.comnih.gov When samples are split and labeled separately with the light and heavy reagents and then recombined, the derivatized analyte appears as a characteristic doublet in the mass spectrum. This signature simplifies identification and allows for highly accurate relative quantification. mdpi.com

Other reagents designed to introduce a permanent positive charge have also been successfully applied. These include bromocholine and 3-bromopropyltrimethylammonium bromide (BPTAB), which react with the carboxylic acid group to form a quaternary ammonium-tagged derivative. acs.orgnih.govoup.com This modification can increase quantification limits by up to 50-fold and enhance signal intensities by several orders of magnitude, enabling the detection of attomole (amol) levels of GAs. cornell.edunih.gov

The following tables summarize the methodologies and findings from relevant research.

Table 1: Summary of Chemical Labeling Strategies for Gibberellin Analysis by Mass Spectrometry

| Analytical Platform | Derivatization Target | Reagent(s) | Purpose / Advantage | Reference(s) |

|---|---|---|---|---|

| GC-MS | Carboxyl and Hydroxyl Groups | Diazomethane and MSTFA/BSTFA | Increases volatility and thermal stability for GC analysis. | researchgate.nettandfonline.comtandfonline.com |

| LC-MS/MS | Carboxyl Group | DMED / d4-DMED | Introduces a readily protonated amine to enhance positive-ion ESI sensitivity. Isotope labeling enables accurate quantification. | mdpi.comnih.gov |

| LC-MS/MS | Carboxyl Group | Bromocholine | Introduces a quaternary ammonium group (permanent positive charge) to increase sensitivity in positive ion mode by up to 50-fold. | nih.govoup.com |

| LC-MS/MS | Carboxyl Group | BPTAB | Introduces a quaternary ammonium group, enhancing signal intensity by 3-4 orders of magnitude for ultra-sensitive detection. | cornell.eduacs.org |

Table 2: Research Findings on DMED Labeling for Enhanced MS Sensitivity of Gibberellins

| Labeling Reagent | Reaction Conditions | Analytical Method | Observed Outcome | Reference(s) |

|---|---|---|---|---|

| 2-(dimethylamino)ethylamine (DMED) and d4-DMED | Reaction conducted at 40°C for 60 minutes with shaking. | UHPLC-MS/MS | The labeling of carboxyl groups with DMED significantly enhanced the sensitivity and selectivity of mass spectrometry detection for glucose-conjugated gibberellins. The use of light/heavy isotope pairs facilitated confident screening and identification. | mdpi.comnih.gov |

Biosynthesis and Metabolic Pathways Involving Gibberellin A1 Methyl Ester

Enzymatic Methylation of Gibberellins (B7789140) and the Formation of Gibberellin A1 Methyl Ester

The formation of this compound is catalyzed by specific enzymes known as gibberellin methyltransferases (GAMTs). This process involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the carboxyl group of a gibberellin. nih.govannualreviews.org

Identification and Functional Characterization of Gibberellin Methyltransferases (GAMTs)

Gibberellin methyltransferases (GAMTs) belong to the SABATH family of methyltransferases. nih.govmdpi.com In the model plant Arabidopsis thaliana, two such enzymes, GAMT1 and GAMT2, have been identified and characterized. nih.gov These enzymes are encoded by genes that are primarily expressed in developing seeds and siliques, suggesting a key role in reproductive development. nih.govnih.gov

Functional studies involving the ectopic expression of GAMT1 or GAMT2 in Arabidopsis, tobacco, and petunia resulted in plants exhibiting classic gibberellin-deficiency phenotypes, such as dwarfism and reduced fertility. nih.govebi.ac.uk Conversely, double mutants lacking functional GAMT1 and GAMT2 genes accumulated high levels of various gibberellins, particularly GA1. nih.govebi.ac.uk These findings strongly indicate that GAMTs function to deactivate gibberellins by converting them into their inactive methyl ester forms. nih.govnih.govebi.ac.uk Phylogenetic analyses have identified a putative GAMT clade specific to seed plants, with functional orthologs found in both gymnosperms and angiosperms, suggesting a conserved role in reproduction. nih.govnih.gov

Role of this compound in Gibberellin Inactivation and Catabolism

The methylation of gibberellins, including the formation of this compound, is a key mechanism for their inactivation. annualreviews.orgportlandpress.comwikipedia.org This process helps to regulate the pool of active gibberellins within the plant, preventing excessive growth responses.

Glycosylation and Esterification Pathways for Conjugated Gibberellins

In addition to methylation, gibberellins can be inactivated through conjugation, primarily by glycosylation, which involves the attachment of a glucose molecule. nih.goveolss.netresearchgate.net This can occur in two main ways: the formation of a GA glucosyl ether, where glucose links to a hydroxyl group on the gibberellin skeleton, or a GA glucosyl ester, where glucose attaches to the carboxyl group at the C-6 position. nih.govresearchgate.net The formation of these conjugates is a reversible process, allowing the plant to store and later release active gibberellins. nih.gov

While both methylation and glycosylation serve to inactivate gibberellins, the formation of methyl esters, such as this compound, is considered a more definitive deactivation step that can lead to degradation. nih.govebi.ac.ukmdpi.com

Interconversion of Gibberellin A1 and its Methyl Ester Form

The formation of this compound from GA1 is catalyzed by GAMTs. nih.gov While the reverse reaction, the hydrolysis of the methyl ester back to the active GA1, has been considered, the primary role of methylation appears to be the deactivation and subsequent degradation of gibberellins, especially during seed maturation. nih.govebi.ac.uk The lack of detectable methylated gibberellins in wild-type siliques suggests that these compounds are rapidly turned over. nih.govebi.ac.uk

Biosynthetic Relationship to Other Gibberellins (e.g., GA9, GA4, GA3) in Fungi and Plants

The biosynthesis of gibberellins is a complex pathway with numerous intermediates. In plants, GA1 is synthesized from its immediate precursor, GA20, through the action of the enzyme GA3-oxidase. oup.com GA20 itself is derived from earlier precursors in the pathway. GA4, another bioactive gibberellin, is synthesized from GA9. nih.gov The presence of a 13-hydroxyl group distinguishes the pathway leading to GA1 from the one producing GA4. nih.gov

In some fungi, such as Phaeosphaeria sp. L487, a different biosynthetic route has been identified where GA1 is produced from GA9 via GA4. tandfonline.com This highlights the diversity in gibberellin biosynthesis across different organisms. Gibberellin A3 (gibberellic acid), while structurally similar to GA1, is generally a minor gibberellin in higher plants but is produced in significant quantities by the fungus Gibberella fujikuroi. nih.govoup.com

The methylation of these various gibberellins by GAMTs provides a mechanism to control the levels of different active forms. For instance, GAMTs can methylate GA1, GA4, GA9, and GA3, effectively removing them from the active pool. nih.govnih.gov

Compartmentalization of Gibberellin Methyl Ester Metabolism within Cells

The initial steps of gibberellin biosynthesis occur in the plastids. Here, geranylgeranyl diphosphate (B83284) (GGDP) is converted into ent-kaurene (B36324) by the sequential action of two terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). annualreviews.orgkit.edu This hydrocarbon intermediate, ent-kaurene, is then transported from the plastid to the endoplasmic reticulum. nih.gov

On the ER membrane, two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), catalyze the conversion of ent-kaurene to GA12. portlandpress.comannualreviews.org GA12 is considered the first gibberellin in the pathway and a precursor to all other GAs. mdpi.com

The final stages of bioactive GA synthesis, which include the formation of GA1, take place in the cytosol. portlandpress.combioone.org Soluble 2-oxoglutarate-dependent dioxygenases (2ODDs), such as GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), catalyze these late-stage reactions. wikipedia.org The conversion of precursor GAs into bioactive forms like GA1 in the cytoplasm places them at their site of action for regulating growth and development. bioone.orgwikipedia.org

The methylation of gibberellins, which results in the formation of compounds like this compound, is a deactivation mechanism that modulates the concentration of active GAs. annualreviews.orgnih.gov This process is catalyzed by specific enzymes known as gibberellin methyltransferases (GAMTs). In Arabidopsis thaliana, two such enzymes, GAMT1 and GAMT2, have been identified. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of various gibberellins, including GA1, to form their corresponding methyl esters. annualreviews.orgnih.gov

Given that the final synthesis of bioactive GAs like GA1 occurs in the cytosol and that GAMT1 and GAMT2 act on these substrates, the methylation process is also understood to be localized within the cytosol. portlandpress.combioone.org This co-localization allows for an efficient mechanism to control the levels of active gibberellins. Once synthesized, the bioactive GA can either interact with its receptor to initiate a signaling cascade or be rapidly inactivated through methylation in the same cellular compartment. nih.gov

Research findings indicate that the expression of GAMT1 and GAMT2 is most prominent in developing siliques and seeds, suggesting that this particular metabolic deactivation step is crucial during seed maturation. nih.govuniprot.org The formation of methyl esters like this compound serves to deactivate GAs and may prepare them for degradation as the seeds mature. nih.govnih.gov This spatial and temporal regulation of GA methylation is a key component of gibberellin homeostasis.

The compartmentalization of the entire GA metabolic pathway, from biosynthesis in the plastids and ER to the final activation and subsequent deactivation via methylation in the cytosol, highlights a sophisticated system of regulation. This separation of steps necessitates the transport of intermediates across organelle membranes, adding another layer of control. nih.govbioone.org Studies have also suggested that intercellular transport of GA intermediates and conjugated forms occurs, allowing for the coordination of growth and development across different tissues. nih.govslu.sefrontiersin.org

Data Tables

Table 1: Subcellular Localization of Key Enzymes in Gibberellin Biosynthesis This table outlines the primary locations within the plant cell where each major step of the gibberellin biosynthetic pathway leading to bioactive GAs occurs.

| Enzyme | Abbreviation | Subcellular Location | Metabolic Step |

| ent-Copalyl diphosphate synthase | CPS | Plastid (Stroma) | GGDP → ent-Copalyl diphosphate |

| ent-Kaurene synthase | KS | Plastid (Stroma) | ent-Copalyl diphosphate → ent-Kaurene |

| ent-Kaurene oxidase | KO | Endoplasmic Reticulum | ent-Kaurene → ent-Kaurenoic acid |

| ent-Kaurenoic acid oxidase | KAO | Endoplasmic Reticulum | ent-Kaurenoic acid → GA12 |

| GA 20-oxidase | GA20ox | Cytosol | e.g., GA12 → GA9; GA53 → GA20 |

| GA 3-oxidase | GA3ox | Cytosol | e.g., GA9 → GA4; GA20 → GA1 |

| Gibberellin methyltransferase | GAMT | Cytosol (presumed) | e.g., GA1 → this compound |

Biological Relevance and Physiological Roles of Gibberellin Methyl Esters in Regulatory Networks

Contribution of Gibberellin A1 Methyl Ester to Gibberellin Homeostasis and Signaling

Gibberellin A1 (GA1) methyl ester is a methylated form of the biologically active gibberellin, GA1. The process of methylation, catalyzed by enzymes known as GA methyltransferases (GAMTs), represents a mechanism for regulating the levels of active gibberellins (B7789140) in plants. portlandpress.comnih.gov In Arabidopsis thaliana, two such enzymes, GAMT1 and GAMT2, have been identified to specifically methylate the C-6 carboxyl group of gibberellins, including GA1. portlandpress.comebi.ac.uk This modification results in the formation of GA1 methyl ester, which is biologically inactive. portlandpress.com

The expression of GAMT1 and GAMT2 is predominantly observed in developing seeds and siliques, suggesting a crucial role for GA methylation in these tissues. portlandpress.comnih.gov Studies on knockout mutants of these genes in Arabidopsis have shown an accumulation of various GAs, with a particularly significant increase in GA1 levels in the double mutant. ebi.ac.uknih.gov This indicates that the methylation of GAs by GAMT1 and GAMT2 serves as a deactivation mechanism, likely to initiate their degradation as seeds mature. ebi.ac.uknih.gov The absence of detectable methylated GAs in wild-type siliques further supports the idea that this is a tightly regulated process aimed at controlling GA concentrations. nih.gov

This regulation of GA levels, known as homeostasis, is critical for normal plant development. oup.comannualreviews.org By converting active GAs like GA1 into their inactive methyl esters, plants can fine-tune the concentration of the hormone in specific tissues and at specific developmental stages. nih.govannualreviews.org This prevents the over-accumulation of active GAs, which could lead to abnormal growth and development. nih.govmdpi.com Therefore, the formation of this compound is an integral part of the complex network that maintains gibberellin homeostasis, ensuring that appropriate levels of the active hormone are available to drive developmental processes. oup.comannualreviews.org

Physiological Implications of Methylated Gibberellin Accumulation in Plant Development

The methylation of gibberellins, leading to the formation of compounds like this compound, has significant physiological consequences for plant growth and development. This process effectively removes active gibberellins from the signaling pathway, leading to phenotypes characteristic of GA deficiency. nih.gov

Effects on Stem Elongation and Dwarf Phenotypes

In spinach, GA1 is considered the primary active gibberellin for stem elongation. The inhibition of the final step of GA1 biosynthesis leads to reduced stem growth, an effect that can be reversed by the application of GA1. This highlights the critical need for sufficient levels of active GA1 for normal stem development. Consequently, the conversion of GA1 to its inactive methyl ester would directly contribute to a dwarf phenotype by depleting the pool of the active hormone required for cell elongation in the stem. gcwgandhinagar.com

Modulation of Seed Germination Processes

Gibberellins play a crucial role in breaking seed dormancy and promoting germination. wikipedia.orgresearchgate.net They stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm to nourish the growing embryo. oup.comwikipedia.org The regulation of active GA levels is therefore critical during this developmental transition.

The methylation of GAs in developing seeds appears to be a key mechanism for controlling this process. portlandpress.com The expression of GAMT genes during seed maturation suggests a role in preventing precocious germination. portlandpress.com By deactivating GAs through methylation, the plant ensures that germination only occurs under favorable conditions.

Studies on gamt1 and gamt2 mutant Arabidopsis seeds provide strong evidence for this role. These mutant seeds, which accumulate higher levels of active GAs, show reduced inhibition of germination when treated with a GA biosynthesis inhibitor. nih.gov This indicates that the mature mutant seeds contain a larger pool of active GAs, making them less reliant on de novo GA synthesis for germination. nih.gov This modulation of GA activity via methylation is therefore a critical component of the regulatory network governing seed dormancy and germination. portlandpress.comresearchgate.net

Influence on Flowering and Reproductive Development

Gibberellins are known to influence the transition from vegetative growth to flowering, as well as various aspects of reproductive development, including flower, fruit, and seed development. wikipedia.orgnih.govoup.com Reduced GA signaling often leads to delayed flowering and reduced fertility. nih.gov

The accumulation of inactive methylated GAs can impact these processes. For instance, the overexpression of GAMT genes, which leads to GA deficiency, results in reduced fertility in Arabidopsis, tobacco, and petunia. nih.gov In many plant species, GAs are essential for stamen development, pollen viability, and pollen tube growth. portlandpress.comnih.gov Therefore, the deactivation of GAs through methylation in floral tissues could lead to impaired reproductive success.

Structure-Activity Relationship Studies of this compound and its Analogs

The biological activity of gibberellins is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key functional groups required for a gibberellin to be biologically active. These studies have consistently shown that the presence of a free carboxyl group at the C-6 position is essential for high biological activity. usp.br

The methylation of this carboxyl group to form this compound results in a loss of biological activity. portlandpress.com This is a common theme among gibberellin methyl esters. The esterification prevents the molecule from effectively binding to the gibberellin receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). nih.govannualreviews.org

Further SAR studies have revealed other important structural features for GA activity. For instance, 3β-hydroxylation is generally associated with high biological activity, while 2β-hydroxylation leads to inactivation. usp.br Gibberellin A1 possesses a 3β-hydroxyl group, contributing to its high activity. The addition of the methyl ester group, however, overrides the positive contribution of the hydroxyl group, rendering the molecule inactive.

The table below summarizes the key structural features of Gibberellin A1 and its methyl ester in relation to their biological activity.

| Compound | C-6 Carboxyl Group | 3β-Hydroxyl Group | Biological Activity |

| Gibberellin A1 (GA1) | Free | Present | High |

| This compound | Methylated | Present | Inactive |

These SAR studies underscore the importance of the free carboxyl group for gibberellin function and explain why methylation is an effective mechanism for GA deactivation.

Mechanisms of Gibberellin Methyl Ester Action and Interaction with Receptor Systems

The action of gibberellins is mediated through their interaction with the GID1 receptor. nih.govnih.gov The binding of an active gibberellin to GID1 initiates a signaling cascade that ultimately leads to the degradation of DELLA proteins, which are repressors of GA-responsive growth. nih.govoup.com

This compound, being biologically inactive, does not effectively bind to the GID1 receptor. portlandpress.comannualreviews.org The methylation of the C-6 carboxyl group sterically hinders the molecule from fitting into the binding pocket of the GID1 receptor. annualreviews.org As a result, the formation of the GA-GID1 complex is prevented, and the downstream signaling events are not initiated.

The inability of this compound to bind to the GID1 receptor means that it cannot promote the interaction between GID1 and the DELLA proteins. nih.govoup.com Consequently, the DELLA proteins remain stable and continue to repress the expression of GA-responsive genes, leading to the observed GA-deficient phenotypes like dwarfism and reduced fertility. nih.govnih.gov

Therefore, the mechanism of action of this compound is one of competitive inaction. By being present in the cell, it represents a pool of gibberellin that is unavailable for signaling. Its formation serves as a regulatory switch, effectively turning off the GA signal by preventing the initial and critical step of receptor binding. This deactivation through methylation is a key component of the intricate regulatory network that controls plant growth and development. oup.comannualreviews.org

Regulation of Gibberellin A1 Methyl Ester Levels and Its Physiological Context

Endogenous Hormonal Regulation of Gibberellin Methyl Ester Metabolism

The internal hormonal environment of a plant creates a complex network of signals that collectively manage growth and development. The levels of gibberellin methyl esters are not regulated in isolation but are influenced by the crosstalk between gibberellins (B7789140) and other major phytohormones.

Auxin, specifically indole-3-acetic acid (IAA), plays a significant role in regulating the amount of bioactive gibberellins, thereby influencing the substrate availability for methylation. wikipedia.org There is substantial evidence that auxin promotes the biosynthesis of GA1. nih.gov In pea plants, for instance, the removal of the apical bud, the primary source of auxin, leads to a dramatic reduction in GA1 levels and the transcript levels of the gene PsGA3ox1, which encodes the enzyme that converts GA20 into the active GA1. nih.govbohrium.com Application of IAA to the decapitated stump reverses these effects, restoring GA1 synthesis. nih.gov

Auxin appears to exert this control by modulating the expression of key genes in the GA metabolic pathway. It up-regulates the expression of biosynthesis genes like GA3ox and GA20ox while simultaneously down-regulating the expression of GA2ox, a gene responsible for GA deactivation through 2β-hydroxylation. portlandpress.commdpi.com This coordinated action effectively increases the pool of active GA1.

While auxin directly promotes the synthesis of GA1, the process of methylation acts as a counterbalance, deactivating the hormone. portlandpress.com The enzymes responsible for methylation, gibberellin methyltransferases (GAMTs), utilize active GAs and their precursors as substrates. nih.gov Therefore, by increasing the production of GA1, auxin indirectly increases the potential substrate for GAMT enzymes. This relationship suggests a homeostatic mechanism where auxin-driven GA1 production for growth can be modulated or terminated by methylation, particularly in specific tissues or developmental stages, such as in developing seeds where GAMT gene expression is high. nih.govnih.gov

Cytokinins : Gibberellins and cytokinins often have antagonistic effects. nih.gov In the shoot apical meristem, for example, KNOTTED1-like homeobox (KNOX) proteins are induced by cytokinin and act to suppress GA biosynthesis by directly inhibiting GA20ox gene expression. nih.govannualreviews.org This reduction in GA precursors would consequently limit the substrate available for methylation by GAMT enzymes.

Ethylene (B1197577) : The interaction between ethylene and gibberellins is complex and can be either synergistic or antagonistic depending on the developmental context. nih.gov In some cases, ethylene can negatively modulate GA biosynthesis genes in species like Arabidopsis. mdpi.com This suggests that in certain conditions, ethylene could reduce the pool of GAs available for methylation.

Abscisic Acid (ABA) : ABA and GA are classic antagonists, particularly in processes like seed germination and dormancy. Reduced oxygen levels during rice submergence, for instance, lead to induced ethylene production which in turn inhibits ABA synthesis, shifting the balance towards GA-induced stem elongation. nih.gov In maize, endophytic bacteria that produce both ABA and GAs can help alleviate drought effects, highlighting the importance of the balance between these two hormones for stress response. Changes in the GA/ABA ratio directly impact the amount of active GA, which is the substrate for methylation.

Strigolactones (SLs) : Strigolactones and gibberellins share similar perception and signaling mechanisms. mdpi.com SLs can negatively regulate GA signaling, and conversely, GA signaling can repress SL biosynthesis genes. mdpi.comencyclopedia.pub This antagonistic relationship implies that high SL levels could lead to reduced GA activity, indirectly affecting the flux through the methylation pathway.

Role of Auxin in Modulating Gibberellin A1 Biosynthesis and its Relationship to Methylation

Environmental Factor Modulation of Gibberellin A1 Methyl Ester Levels

Plants must constantly adjust their growth and development in response to environmental conditions. Light and stress are two of the most critical external factors that profoundly influence gibberellin metabolism.

Light is a dominant environmental signal that regulates plant development, partly by controlling the levels of active gibberellins. oup.com During the de-etiolation of pea seedlings (the transition from dark to light growth), the level of GA1 drops rapidly within the first 24 hours. nih.gov This initial decrease is primarily attributed to a light-induced increase in the 2β-hydroxylation of GA1 to the inactive GA8, a reaction catalyzed by GA 2-oxidases. nih.gov

Different qualities of light also have distinct effects. For example, supplementary far-red light can lead to a significant accumulation of GA precursors like GA9, GA19, and GA20, while the levels of bioactive GA1 and GA4 decrease. mdpi.com This indicates that light quality can shift the balance within the GA metabolic pathway. While light is a potent regulator of GA deactivation, current research points towards the oxidative pathways (e.g., GA2ox) as the primary mechanism for rapid, light-induced changes in active GA levels, rather than methylation. nih.gov However, changes in the concentration of GA precursors under different light conditions will inevitably affect the substrate pool available for GAMT enzymes. mdpi.com

Abiotic stresses like drought, salinity, and extreme temperatures trigger a cascade of physiological and metabolic changes in plants, including the modulation of hormone levels. bohrium.com Generally, osmotic or drought stress leads to a reduction in the content of active gibberellins, which contributes to growth inhibition as a survival strategy. bohrium.com

The methylation of gibberellins has been specifically implicated as a mechanism for stress tolerance. Research has shown that the Arabidopsis Gibberellin Methyl Transferase 1 (GAMT1) gene, when expressed in transgenic tomato plants, confers drought tolerance. wiley.com These transgenic plants exhibited suppressed gibberellin activity and reduced whole-plant transpiration, indicating that the deactivation of GAs via methylation is a component of the plant's adaptive response to water scarcity. wiley.com This suggests that under stress, up-regulation of GAMT expression could be a strategy to halt growth-promoting processes and conserve resources. Furthermore, a synthetic derivative, 13-chlorine-3,15-dioxy-gibberellic acid methyl ester, was found to induce endoplasmic reticulum (ER) stress in cultured human cells, pointing to the potent biological activity of modified gibberellin esters, though the direct relevance to plant stress physiology is unclear. nih.gov

Light-Induced Changes in this compound Metabolism

Genetic Basis of Methyl Gibberellin Regulation

The primary genetic components responsible for the methylation of gibberellins in the model plant Arabidopsis thaliana are two closely related genes, GIBBERELLIN METHYLTRANSFERASE 1 (GAMT1) and GIBBERELLIN METHYLTRANSFERASE 2 (GAMT2). portlandpress.comnih.gov These genes encode enzymes belonging to the SABATH family of methyltransferases, which catalyze the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the carboxyl group of various gibberellins. portlandpress.comnih.gov

This methylation process effectively deactivates the gibberellin hormone, as the methyl ester form cannot be recognized by the GA receptor. portlandpress.com The critical role of these genes in regulating GA homeostasis is demonstrated by genetic studies:

Overexpression: Ectopic overexpression of either GAMT1 or GAMT2 in Arabidopsis results in plants with classic GA-deficiency phenotypes, such as severe dwarfism and reduced fertility. nih.gov This confirms that the enzymes are potent negative regulators of GA activity.

Mutants: Conversely, analysis of gamt1 gamt2 double mutants reveals a significant increase in the levels of active GAs, such as GA4, in the siliques (seed pods). nih.gov

Expression Pattern: Both GAMT1 and GAMT2 are expressed predominantly in developing siliques and seeds, with transcript levels peaking from the middle to the end of seed development. nih.gov This specific expression pattern suggests that their primary physiological role is to regulate GA concentrations during seed maturation, possibly to prevent precocious germination or manage the transition to dormancy. portlandpress.com

The discovery of these genes and their function has established methylation as a crucial, genetically-defined pathway for GA deactivation, complementing the previously known oxidative pathways. nih.gov

| Gene | Encoded Enzyme | Function | Expression Pattern | Overexpression Phenotype | Mutant Phenotype |

| GAMT1 | Gibberellin Methyltransferase 1 | Catalyzes the methylation of the 6-carboxy group of C19-GAs, leading to their deactivation. portlandpress.com | Primarily in developing siliques and seeds. nih.gov | Dwarfism, reduced fertility (GA-deficient phenotype). nih.gov | Increased levels of active GAs in siliques (in double mutant). nih.gov |

| GAMT2 | Gibberellin Methyltransferase 2 | Catalyzes the methylation of the 6-carboxy group of C19-GAs, leading to their deactivation. portlandpress.com | Primarily in developing siliques and seeds. nih.gov | Dwarfism, reduced fertility (GA-deficient phenotype). nih.gov | Increased levels of active GAs in siliques (in double mutant). nih.gov |

Analysis of Mutants with Altered Gibberellin Methyl Ester Profiles

The study of genetic mutants has been instrumental in understanding the role of gibberellin methylation. In Arabidopsis thaliana, two key genes, GAMT1 and GAMT2, encode enzymes that catalyze the formation of gibberellin methyl esters. nih.govosti.gov Analysis of mutants with insertions or deletions in these genes reveals their critical function in regulating the levels of active gibberellins.

Lines homozygous for null mutations in either gamt1 or gamt2 were developed to study the impact of losing this methylation function. researchgate.net While single mutants did not display obvious visible phenotypes under normal conditions, they did show slight increases in the levels of active gibberellins like GA4 and GA1. nih.govresearchgate.net

The most significant findings came from the analysis of a gamt1 gamt2 double mutant. nih.gov These plants, lacking both key methyltransferase enzymes, exhibited a dramatic accumulation of active gibberellins in their siliques. nih.govnih.gov Notably, the level of Gibberellin A1 was approximately 10-fold higher in the double mutant compared to wild-type plants. nih.govosti.gov This substantial increase demonstrates that methylation by GAMT1 and GAMT2 is a primary mechanism for deactivating GA1 in this tissue. nih.gov The accumulation of active GAs in the mutant seeds led to reduced inhibition of germination when treated with a GA biosynthesis inhibitor, suggesting the seeds contained higher levels of active GAs at maturity. nih.govosti.gov

Conversely, plants engineered to overexpress GAMT1 or GAMT2 displayed phenotypes characteristic of gibberellin deficiency, including dwarfism and reduced fertility. nih.govresearchgate.net This outcome is consistent with the hypothesis that excessive methylation depletes the pool of active GAs, thereby inhibiting normal growth and development. nih.gov

Other mutants affecting GA signaling, such as the gid1 receptor triple mutant (gid1a-1 gid1b-1 gid1c-1), also show altered GA profiles. nih.gov These mutants exhibit large increases in the concentrations of GA1 and its catabolite GA8, highlighting the disruption of the feedback regulation of GA biosynthesis that occurs when GA signaling is impaired. nih.gov

Table 1: Relative Gibberellin Levels in Arabidopsis thaliana Siliques of Wild-Type and gamt Mutants

| Genotype | Relative GA1 Level | Relative GA4 Level | Phenotype |

|---|---|---|---|

| Wild-Type (Col-0) | 1x (Baseline) | 1x (Baseline) | Normal growth |

| gamt1 single mutant | Slightly elevated | Slightly elevated | Normal growth |

| gamt2 single mutant | Slightly elevated | Slightly elevated | Normal growth |

| gamt1 gamt2 double mutant | ~10x | Significantly elevated | Normal growth, altered seed germination properties |

| GAMT1 Overexpressor | Significantly lower | Significantly lower | Dwarfism, reduced fertility |

Data synthesized from findings in references nih.gov and researchgate.net.

Gene Expression Studies of Enzymes Involved in Methyl Gibberellin Homeostasis

The homeostasis of methyl gibberellins is tightly linked to the transcriptional regulation of the enzymes responsible for their synthesis and potential hydrolysis. Gene expression studies have revealed that the enzymes that create this compound are regulated with high tissue- and developmental-specificity.

The key enzymes responsible for methylating gibberellins in Arabidopsis, GAMT1 and GAMT2, belong to the SABATH family of methyltransferases. nih.govresearchgate.net Studies using quantitative RT-PCR and promoter-reporter gene fusions have shown that the expression of both GAMT1 and GAMT2 is almost exclusively localized to the siliques (fruit pods), including the developing seeds. nih.govnih.gov Transcript levels are highest from the middle to late stages of silique development. nih.govosti.gov This specific expression pattern strongly suggests that the methylation of gibberellins, including GA1, plays a crucial role during seed development and maturation. nih.gov The fact that methylated GAs were not detected in wild-type siliques suggests this modification serves to deactivate GAs and prime them for degradation as seeds mature. nih.gov

The regulation of GAMT gene expression is part of a broader homeostatic network that controls GA levels. The expression of genes for GA biosynthesis, such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), is typically repressed by high levels of active GAs (a feedback mechanism). nih.govoup.com Conversely, the expression of genes for GA deactivation, like GA2-oxidase (GA2ox), is often upregulated by active GAs. oup.com The methylation of GAs by GAMT1 and GAMT2 represents another deactivation pathway, and its localized expression in siliques indicates a specialized role in managing GA levels in this specific organ, distinct from the more ubiquitous GA2ox-mediated deactivation. nih.govnih.gov While the enzymes that catalyze the formation of GA methyl esters are well-characterized, research is ongoing to identify and characterize the enzymes, likely methylesterases, that would reverse this process by hydrolyzing the methyl ester back to the active acid form. researchgate.netscilit.com

Future Directions and Emerging Research Avenues for Gibberellin A1 Methyl Ester

In-depth Characterization of Unidentified Gibberellin Methyltransferases and Their Substrate Specificities

A crucial area of future research lies in the identification and detailed characterization of the enzymes responsible for methylating gibberellins (B7789140), known as gibberellin methyltransferases (GAMTs). nih.gov These enzymes belong to the SABATH family of methyltransferases, which are known to methylate a variety of plant hormones including salicylic (B10762653) acid, jasmonic acid, and auxin. nih.govnih.gov While some GAMTs have been identified in plants like Arabidopsis, many remain undiscovered. nih.gov

Future studies will need to focus on isolating and characterizing these unidentified GAMTs from a wider range of plant species. This will involve a combination of biochemical and genetic approaches to determine their enzymatic properties and substrate specificities. nih.govresearchgate.net For example, in vitro enzyme assays with a broad range of gibberellin substrates can reveal which specific GAs are preferred for methylation. nih.gov Understanding the substrate specificity is critical, as it can provide clues about the specific physiological processes regulated by GA methylation. nih.gov For instance, the two known Arabidopsis GAMTs, GAMT1 and GAMT2, exhibit partially overlapping but distinct substrate preferences, suggesting they may have both redundant and specific functions in processes like seed development. nih.gov

Table 1: Known Substrates of Characterized Gibberellin Methyltransferases in Arabidopsis

| Enzyme | Substrates |

| GAMT1 | GA9, GA20, GA3, GA4, GA34, GA51, GA1 |

| GAMT2 | GA4, GA34, GA9, GA3, GA1, GA51, GA20 |

This table is based on in vitro activity assays and lists substrates in order of decreasing activity. nih.gov

Further research should also investigate the structural basis of substrate recognition by these enzymes. thuenen.de By comparing the protein sequences and structures of different GAMTs, researchers can identify key amino acid residues that determine their substrate preferences. thuenen.de This knowledge will be invaluable for predicting the function of newly discovered GAMTs and for potentially engineering enzymes with altered specificities for biotechnological applications.

Elucidation of Gibberellin Methyl Ester Transport Mechanisms in Plants

The movement of hormones within a plant is a tightly regulated process that is essential for coordinating growth and development. While the transport of active gibberellins is an area of active research, the mechanisms by which gibberellin methyl esters are transported remain largely unknown. nih.gov It is hypothesized that specific transporters are required for the movement of these methylated forms across cell membranes and for their long-distance transport through the plant's vascular system. nih.gov

Future research should focus on identifying and characterizing these putative transporters. This could involve genetic screens for mutants with altered responses to exogenously applied gibberellin methyl esters or with defects in the distribution of these compounds. Additionally, proteins that are known to transport other plant hormones, such as members of the NPF (Nitrate Transporter 1/Peptide Transporter Family) and ABC (ATP-Binding Cassette) transporter families, could be investigated for their potential role in transporting gibberellin methyl esters. nih.gov

Understanding how these methylated gibberellins are transported is crucial for a complete picture of their physiological role. For example, if GA1 methyl ester is found to be a mobile signal, it could be involved in communicating information between different plant organs to coordinate developmental processes.

Application of Advanced Omics Technologies for Comprehensive Methylated Gibberellin Profiling

To gain a holistic understanding of the role of gibberellin methyl esters, it is essential to be able to accurately measure their levels and distribution within the plant. Advanced "omics" technologies, such as metabolomics and proteomics, offer powerful tools for achieving this. frontiersin.orgmdpi.com

Metabolomics, the large-scale study of small molecules, can be used to develop highly sensitive and specific methods for detecting and quantifying a wide range of methylated gibberellins, including GA1 methyl ester, in different plant tissues and at various developmental stages. nih.gov This will allow researchers to create detailed profiles of methylated gibberellin accumulation and to investigate how these profiles change in response to different environmental cues or genetic modifications. frontiersin.org

Proteomics, the study of the entire set of proteins in a cell or organism, can be used to identify and quantify the abundance of GAMTs and other proteins involved in gibberellin methylation. nih.govfrontlinegenomics.com This information, when combined with metabolomic data, can provide a more complete picture of the regulation of gibberellin methylation pathways. frontiersin.org Integrating these multi-omics datasets will be key to building comprehensive models of gibberellin metabolism and signaling. mdpi.com

Functional Genomics and Gene Editing for Precise Manipulation of Gibberellin Methyl Ester Metabolism

The advent of functional genomics and powerful gene-editing tools like CRISPR/Cas9 has revolutionized the study of gene function in plants. mdpi.com These technologies can be applied to precisely manipulate the genes involved in gibberellin methyl ester metabolism, providing a powerful approach to investigate their physiological roles. frontiersin.org

For example, researchers can create knockout mutants for specific GAMT genes to observe the effects of their absence on plant growth and development. researchgate.net Conversely, overexpressing these genes can reveal the consequences of increased gibberellin methylation. nih.gov Furthermore, gene editing can be used to introduce specific mutations into GAMT genes to alter their substrate specificity or activity, allowing for a more nuanced investigation of their function. frontiersin.org

By combining these genetic manipulations with detailed physiological and metabolic analyses, researchers can definitively link specific gibberellin methylation events to particular developmental processes, such as seed germination, stem elongation, and flowering. nih.gov

Exploration of Gibberellin Methyl Esters in Plant-Microbe Symbiotic and Pathogenic Interactions

Gibberellins are known to play a role in the interactions between plants and various microorganisms, including both beneficial symbionts and harmful pathogens. oup.com However, the specific involvement of gibberellin methyl esters in these interactions is an area that remains largely unexplored.

Future research should investigate whether gibberellin methylation is a component of the chemical communication that occurs between plants and microbes. unict.it For instance, some plant-associated bacteria and fungi are known to produce gibberellins, and it is possible that they also produce methylated forms. nih.govresearchgate.net These microbial-derived gibberellin methyl esters could potentially influence plant growth or modulate the plant's defense responses. researchgate.netacs.org

Conversely, plants may methylate their own gibberellins as a way to regulate their interactions with microbes. oup.com For example, changes in the levels of GA1 methyl ester in response to a pathogen attack could be part of the plant's defense strategy. Investigating these possibilities will require the use of sophisticated analytical techniques to detect and quantify gibberellin methyl esters in the context of plant-microbe interactions, as well as genetic approaches to manipulate gibberellin methylation in both the plant and the microbe.

Advanced Computational Modeling of Gibberellin Methyl Ester Interactions with Receptors and Enzymes

Computational modeling provides a powerful tool for understanding the molecular interactions that underpin biological processes. In the context of gibberellin A1 methyl ester, computational approaches can be used to model its interactions with both the enzymes that produce it (GAMTs) and its potential receptors. tandfonline.compnas.org

Molecular docking simulations can be used to predict how GA1 methyl ester binds to the active site of GAMTs. thuenen.de This can provide insights into the structural basis of substrate specificity and help to explain why certain gibberellins are better substrates for methylation than others. thuenen.de These models can also be used to design experiments to test the function of specific amino acid residues in the enzyme.

Furthermore, computational modeling can be used to investigate whether GA1 methyl ester can interact with the known gibberellin receptor, GID1. tandfonline.compnas.org While current evidence suggests that methylation of the carboxyl group reduces biological activity, it is possible that GA1 methyl ester or other methylated gibberellins could have their own specific receptors or could modulate the activity of GID1 in ways that are not yet understood. tandfonline.comnih.gov Advanced modeling techniques can help to generate hypotheses about these potential interactions, which can then be tested experimentally.

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Gibberellin A1 methyl ester (GA1-ME) in laboratory settings?

- Methodological Answer : GA1-ME synthesis typically involves methyl esterification of Gibberellin A1 (GA1) using diazomethane or methanol under acidic catalysis. Post-synthesis purification is achieved via preparative HPLC or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR) and mass spectrometry (MS) for molecular weight validation. Elemental analysis and purity assessment via high-resolution LC-MS are critical for reproducibility .

Q. How is this compound quantified in plant tissue samples?

- Methodological Answer : Quantification employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Sample preparation involves extraction with methanol/water, solid-phase extraction (SPE) cleanup, and derivatization if necessary. Calibration curves spanning 0.1–100 ng/mL ensure sensitivity. Validation parameters (precision, accuracy, LOD/LOQ) must adhere to guidelines for phytochemical analysis .

Q. What experimental controls are essential when studying GA1-ME bioactivity in plant growth assays?

- Methodological Answer : Include (1) solvent-only controls (e.g., methanol), (2) wild-type vs. GA-deficient mutants (e.g., Arabidopsis ga1-3), and (3) negative controls with inactive analogs (e.g., non-methylated GA1). Environmental controls (light, temperature) and randomized block designs minimize variability. Dose-response curves (10–10 M) are recommended to assess potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in GA1-ME bioactivity across plant species or tissues?

- Methodological Answer :

- Hypothesis Testing : Compare receptor affinity (e.g., GID1 DELLA interactions) via surface plasmon resonance (SPR) or yeast two-hybrid assays.

- Environmental Modulation : Test under varying abiotic stresses (drought, salinity) to assess context-dependent responses.

- Transcriptomic Profiling : Use RNA-seq to identify species-specific downstream genes regulated by GA1-ME. Statistical rigor requires pre-registered analysis plans and sensitivity testing for outliers .

Q. What strategies optimize structural modifications of GA1-ME to enhance stability or tissue-specific delivery?

- Methodological Answer :

- Esterase-Resistant Analogs : Introduce bulky substituents (e.g., 9S-hydroxy or 3-O-acetyl derivatives) to reduce enzymatic hydrolysis.

- Nanocarrier Systems : Encapsulate GA1-ME in lipid-based nanoparticles for root-zone delivery, validated via fluorescence tagging and LC-MS tissue localization.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2α-methyl or 10-O-methyl variants) and test bioactivity in dwarf rice assays. Purity must exceed 95% (HPLC) to isolate structure-specific effects .

Q. How should researchers design experiments to disentangle GA1-ME’s role in crosstalk with other phytohormones?

- Methodological Answer :

- Hormonal Combinatorial Treatments : Apply GA1-ME with auxin (IAA), ABA, or brassinosteroids in factorial designs. Use mutants defective in cross-signaling (e.g., Arabidopsis pif4).

- Time-Course Metabolomics : Track dynamic changes via UPLC-QTOF-MS at 0, 6, 12, 24 h post-treatment.

- Mathematical Modeling : Develop ordinary differential equation (ODE) models to predict synergistic/antagonistic interactions, validated with knockout lines .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-dependent GA1-ME responses?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC/IC. For non-normal distributions, apply bootstrapping or Bayesian hierarchical models. Report confidence intervals and effect sizes (Cohen’s d). Sensitivity analyses should test assumptions (e.g., homogeneity of variance) .

Q. How can researchers ensure reproducibility when documenting GA1-ME experimental protocols?

- Methodological Answer :

- Detailed Supplemental Files : Provide stepwise synthesis protocols, instrument parameters (e.g., NMR pulse sequences), and raw data in public repositories (e.g., Zenodo).

- MIAME Compliance : Adhere to Minimum Information About a Plant Phenotyping Experiment standards for growth conditions and phenotypic measurements.

- Independent Replication : Collaborate with third-party labs for blind validation, as per Beilstein Journal guidelines .

Retrosynthesis Analysis